molecular formula C12H19IN2O B2509145 1-cyclopentyl-4-iodo-3-(propoxymethyl)-1H-pyrazole CAS No. 1856075-01-8

1-cyclopentyl-4-iodo-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2509145
CAS No.: 1856075-01-8
M. Wt: 334.201
InChI Key: XDIPVDJTNRBVDY-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclopentyl group, an iodine atom, and a propoxymethyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-cyclopentyl-4-iodo-3-(propoxymethyl)-1H-pyrazole typically involves several steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Attachment of the Propoxymethyl Group: The propoxymethyl group is introduced through nucleophilic substitution reactions using propoxymethyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-3-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-iodo-3-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

1-Cyclopentyl-4-iodo-3-(propoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Cyclopentyl-4-iodo-3-methylpyrazole: Similar in structure but with a methyl group instead of a propoxymethyl group.

    1-Cyclopentyl-4-iodo-3-nitropyrazole: Contains a nitro group instead of a propoxymethyl group.

    1-Cyclopentyl-4-iodo-3-pyrazolidinecarboxylic acid: Features a carboxylic acid group instead of a propoxymethyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclopentyl-4-iodo-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN2O/c1-2-7-16-9-12-11(13)8-15(14-12)10-5-3-4-6-10/h8,10H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIPVDJTNRBVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1I)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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